2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with readily available starting materials such as 4-chlorobenzaldehyde, imidazolidine-2,5-dione, and 3-(trifluoromethyl)aniline.
Condensation Reaction: : A condensation reaction between 4-chlorobenzaldehyde and imidazolidine-2,5-dione under mild heating forms an intermediate.
Acylation: : The intermediate undergoes acylation with 3-(trifluoromethyl)aniline in the presence of a suitable acylating agent to form the final compound.
Purification: : The final product is purified using techniques like recrystallization or column chromatography to achieve a high-purity compound.
Industrial Production Methods
Industrial production involves scaling up the laboratory synthesis using large reactors and optimizing reaction conditions for better yields and cost-effectiveness. This includes:
Reaction Optimization: : Adjusting temperature, solvent, and catalyst amounts for maximum efficiency.
Continuous Production: : Implementing continuous production techniques to enhance throughput and reduce production time.
Automation: : Utilizing automated systems for precise control and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions:
Reduction: : Reduction reactions can add hydrogen or remove oxygen from the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: : Organic solvents such as dichloromethane (CH₂Cl₂), ethanol (EtOH).
Major Products Formed
Oxidation Products: : Introduction of carbonyl groups (C=O) or carboxylic acids.
Reduction Products: : Formation of alcohols or amines.
Substitution Products: : Replacement of halogen atoms or modification of aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: : The compound can be used as a ligand or catalyst in various organic reactions.
Analytical Chemistry: : Its unique structure allows it to be used as a probe or marker in analytical techniques.
Biology and Medicine
Drug Development: : Potential use as a pharmacophore for designing new therapeutic agents.
Biological Studies: : The compound can be used to study enzyme interactions and metabolic pathways.
Industry
Material Science: : Applications in the development of advanced materials and polymers.
Agrochemicals: : Potential use in the synthesis of novel pesticides or herbicides.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups contribute to its binding affinity and selectivity. The imidazolidine-2,5-dione moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: : Shares the chlorophenyl group but lacks the complex structure.
Imidazolidine-2,5-dione: : Core structure is similar but without additional functional groups.
3-(Trifluoromethyl)aniline: : Contains the trifluoromethyl group but lacks the imidazolidine and chlorophenyl components.
Uniqueness
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, providing distinct chemical properties and versatile applications that are not matched by the simpler structures of its related compounds.
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Properties
IUPAC Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQSQKUKSGIQX-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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